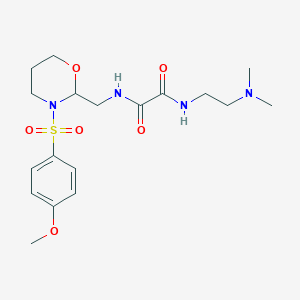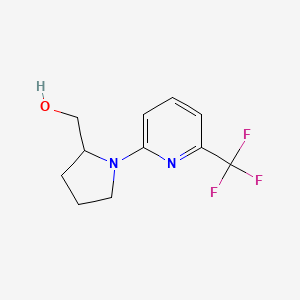![molecular formula C8H16N2O B2722703 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine CAS No. 54746-29-1](/img/structure/B2722703.png)
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with azabicyclo[3.2.1]octane frameworks, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-one oximes, have been synthesized and analyzed for their structural and conformational properties. These studies contribute to understanding the chemical behavior and potential applications of similar bicyclic compounds in synthesis and design of new molecules for various purposes (Iriepa et al., 2003).
Catalysis in Organic Synthesis
Research has shown that hydroxylamine derivatives, structurally related to 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine, can act as catalysts in the copper-cocatalyzed aerobic oxidation of alcohols to ketones. This reveals their potential as catalysts in organic synthesis, offering efficient and environmentally friendly pathways for producing key intermediates (Toda et al., 2023).
Asymmetric Synthesis
The enantiomerically pure bicyclic pyrrolidine derivatives have been utilized in asymmetric syntheses, highlighting the importance of such bicyclic frameworks in creating chiral centers and enantioselective reactions. This area of research demonstrates the compound's relevance in developing pharmaceuticals and other biologically active molecules with specific chiral properties (Martens & Lübben, 1991).
Antibacterial Activity
The synthesis and evaluation of 2-oxaisocephems, which share a resemblance to the bicyclic structure of interest, have shown potent antibacterial activities. This underscores the potential of bicyclic compounds in the development of new antibiotics, particularly against resistant strains of bacteria (Tsubouchi et al., 1994).
Advanced Material Synthesis
Bicyclic compounds are also explored for their utility in creating advanced materials. For instance, 3-oxa-1-azabicyclo[4.2.0]octanes have been synthesized with high enantioselectivity, serving as key intermediates in the synthesis of carbapenem antibiotics. This illustrates the compound's role in the synthesis of complex molecules with significant biological activities (Anada & Watanabe, 1998).
Propiedades
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNFXKOFMFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
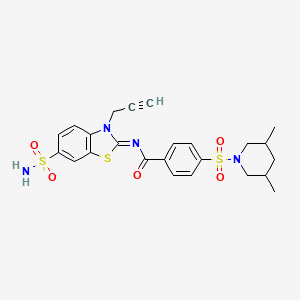
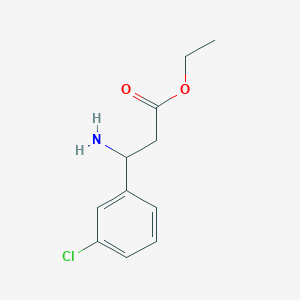
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)
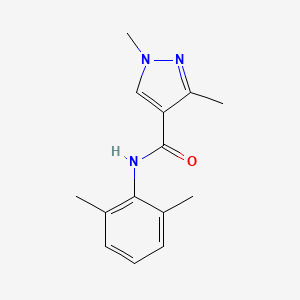
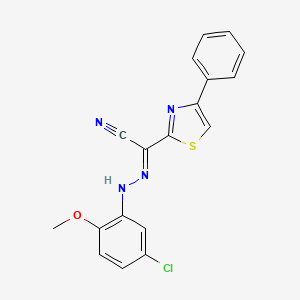

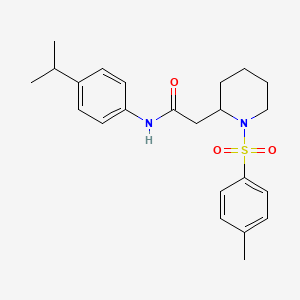
![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
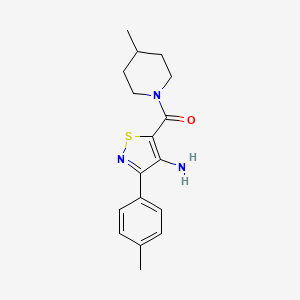
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
